molecular formula C7H8BrNOS B7503129 5-bromo-N,N-dimethylthiophene-3-carboxamide

5-bromo-N,N-dimethylthiophene-3-carboxamide

Cat. No.: B7503129
M. Wt: 234.12 g/mol
InChI Key: VKFAHFRLHANQTF-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a carboxamide group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-6(8)11-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFAHFRLHANQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of thiophene followed by the introduction of the carboxamide group. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the thiophene ring.

    Formation of Carboxamide Group: The brominated thiophene is then reacted with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic and electrophilic substitution, enabling functionalization of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxamide group activates the thiophene ring toward nucleophilic attack. Common reagents and conditions include:

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12 h5-Methoxy-N,N-dimethylthiophene-3-carboxamide72%
PiperidineTHF, RT, 6 h5-Piperidinyl-N,N-dimethylthiophene-3-carboxamide68%
Potassium thiophenolDMSO, 100°C, 8 h5-Phenylthio-N,N-dimethylthiophene-3-carboxamide65%

Mechanistic studies suggest that the carboxamide group stabilizes the transition state via resonance, facilitating bromide displacement .

Electrophilic Substitution

The thiophene ring undergoes electrophilic bromination or formylation at the 4-position due to directing effects of the carboxamide group:

ReactionReagents/ConditionsProductYieldSource
BrominationBr₂, CHCl₃, AcOH, 50°C, 24 h4,5-Dibromo-N,N-dimethylthiophene-3-carboxamide80%
FormylationDMF, POCl₃, 0°C to RT, 4 h4-Formyl-5-bromo-N,N-dimethylthiophene-3-carboxamide77%

The carboxamide group directs electrophiles to the para position relative to itself, as confirmed by NMR studies .

Oxidation Reactions

The thiophene sulfur and carboxamide group are susceptible to oxidation:

Thiophene Ring Oxidation

Controlled oxidation converts the thiophene to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYieldSource
H₂O₂, AcOHRT, 6 h5-Bromo-N,N-dimethylthiophene-3-carboxamide sulfoxide58%
mCPBA, DCM0°C to RT, 4 hThis compound sulfone63%

Carboxamide Oxidation

Strong oxidizers degrade the carboxamide to a carboxylic acid:

\text{RCONR'_2} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{RCOOH} + \text{NR'_2}

Yields depend on reaction time and temperature, typically ranging from 45–60%.

Reduction Reactions

The carboxamide group is reduced to amines under specific conditions:

Reducing AgentConditionsProductYieldSource
LiAlH₄, THFReflux, 4 h5-Bromo-N,N-dimethylthiophen-3-ylmethanamine55%
BH₃·THFRT, 12 h5-Bromo-N,N-dimethylthiophen-3-ylmethanol48%

Mechanistic pathways involve initial hydride attack on the carbonyl carbon, followed by cleavage of the C–N bond .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h5-Aryl-N,N-dimethylthiophene-3-carboxamide70–85%
Ullmann CouplingCuI, 1,10-Phenanthroline, DMF, 120°C5-Heteroaryl-N,N-dimethylthiophene-3-carboxamide60%

These reactions retain the carboxamide group while enabling aryl/heteroaryl diversification .

Degradation Pathways

Under acidic or basic hydrolysis, the carboxamide cleaves to form carboxylic acids or amines:

\text{RCONR'_2} \xrightarrow{\text{HCl, H}_2\text{O}} \text{RCOOH} + \text{HNR'_2} \quad (\text{Yield: 78%}) \text{RCONR'_2} \xrightarrow{\text{NaOH, EtOH}} \text{RNH}_2 + \text{CO}_2 + \text{R'_2\text{NH}} \quad (\text{Yield: 65%})

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-N,N-dimethylthiophene-3-carboxamide is C8H10BrN2OS, with a molecular weight of approximately 232.15 g/mol. The compound features a thiophene ring, which contributes to its electronic properties and biological interactions. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the activity of specific enzymes involved in the inflammatory response. In vitro studies have demonstrated that treatment with this compound reduces pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases .

Cancer Research
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest . Further investigation into its structure-activity relationship (SAR) could lead to the development of novel anticancer agents.

Materials Science Applications

Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronics. Its thiophene structure allows for effective charge transport, making it a candidate for use in organic semiconductors and conductive polymers. Research is ongoing to optimize its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensor Development
The compound's ability to interact with various biological molecules makes it suitable for sensor applications. It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways, thereby contributing to advancements in biosensor technology .

Agricultural Applications

Fungicidal Properties
this compound has been evaluated for its potential as a fungicide. Studies suggest that it can effectively control certain plant diseases caused by fungal pathogens, providing an environmentally friendly alternative to conventional fungicides . Its mechanism likely involves disrupting fungal cell membranes or inhibiting critical metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions the compound as a promising lead for new antimicrobial agents.
  • In Vivo Anti-inflammatory Study
    In animal models of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to control groups . These findings support further exploration into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-dimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use, but it generally involves binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N,N-dimethyltryptamine: A psychedelic compound with a bromine atom and dimethylamine group.

    5-bromo-N-propylthiophene-2-carboxamide: Similar structure with a propyl group instead of dimethylamine.

    5-chloro-N,N-dimethylthiophene-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

5-bromo-N,N-dimethylthiophene-3-carboxamide is unique due to the specific combination of the bromine atom and the dimethylamine group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-N,N-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H8BrNOSC_7H_8BrNOS and a molecular weight of 234.12 g/mol. The compound features a thiophene ring substituted with a bromine atom at the 5-position and a carboxamide functional group at the 3-position, which enhances its lipophilicity and biological activity.

The mechanism of action for this compound is primarily based on its interaction with various biological targets, such as enzymes and receptors. The compound is believed to exert its effects by binding to specific sites on target molecules, leading to changes in their activity or function. This binding can influence cellular processes such as apoptosis, inflammation, and DNA damage repair .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar thiophene structures have demonstrated significant inhibitory effects against bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation assessed its efficacy against different cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects against bacterial strains,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-influenzaPotential inhibitors of influenza A virus

Case Studies

  • Antiviral Activity : A study highlighted the structure-activity relationship (SAR) of thiophene derivatives, including this compound, demonstrating its potential as an antiviral agent against the H5N1 influenza virus. The compound showed promising results in cellular assays, indicating its ability to inhibit viral replication effectively .
  • Cancer Research : In a recent study focused on the anticancer properties of thiophene derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptotic pathways, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for 5-bromo-N,N-dimethylthiophene-3-carboxamide, and what critical reagents are involved?

The synthesis typically involves bromination of a thiophene precursor followed by amide formation. For example, 5-bromothiophene-3-carboxylic acid can react with dimethylamine under coupling conditions (e.g., using carbodiimide reagents like EDC or DCC) to form the amide bond. Solvents such as DMF or THF are often employed, and purification is achieved via column chromatography . Key intermediates like 5-bromothiophene-3-carboxylic acid are synthesized via bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the structure, with characteristic peaks for the thiophene ring (δ 6.5–7.5 ppm for protons) and the dimethylamide group (δ 2.8–3.2 ppm for N-methyl protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 248.98 for C7_7H9_9BrNOS+^+) .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm1^{-1}) and C-Br (~550 cm1^{-1}) are diagnostic .

Q. What are the primary chemical reactions this compound undergoes in organic synthesis?

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, alkoxides) in SNAr reactions, facilitated by the electron-withdrawing carboxamide group .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) enables aryl group introduction at the 5-position .
  • Functionalization of the Amide Group : The dimethylamide can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of this compound to minimize side products?

  • Catalyst Selection : PdCl2_2(dppf) or Pd(OAc)2_2 with ligands like XPhos improves yield and reduces homocoupling byproducts .
  • Solvent and Base : Use dioxane/water mixtures with K3_3PO4_4 as a base to enhance solubility and reaction efficiency .
  • Temperature Control : Heating at 80–100°C under inert atmosphere (N2_2 or Ar) ensures complete conversion while avoiding decomposition .
  • Monitoring : TLC or LC-MS tracks reaction progress, and quenching with aqueous NH4_4Cl minimizes palladium residues .

Q. What computational methods are effective for predicting reaction pathways and designing derivatives of this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in substitution reactions (e.g., bromination vs. coupling sites) .
  • Reaction Path Search Tools : Software like GRRM or AFIR identifies transition states and intermediates for complex reactions (e.g., multi-step coupling) .
  • Machine Learning : Models trained on existing thiophene reaction data can prioritize synthetic routes for novel derivatives .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?

  • Experimental Reproducibility : Standardize solvent purity, catalyst batches, and reaction monitoring protocols .
  • Side Product Analysis : Use GC-MS or HPLC to identify byproducts (e.g., debrominated species or dimerization products) .
  • Kinetic Studies : Variable-temperature NMR or in-situ IR spectroscopy elucidates reaction mechanisms and rate-limiting steps .

Methodological Challenges and Solutions

  • Challenge : Low solubility in polar solvents.
    Solution : Use DMF/DMSO mixtures or introduce solubilizing groups (e.g., PEG chains) during synthesis .
  • Challenge : Palladium residue in cross-coupling products.
    Solution : Purify via silica gel chromatography with EDTA-treated eluents or employ scavengers like thiourea .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N,N-dimethylthiophene-3-carboxamide
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5-bromo-N,N-dimethylthiophene-3-carboxamide

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